molecular formula C26H19N5O3S B062009 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- CAS No. 169471-16-3

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-

Cat. No. B062009
M. Wt: 481.5 g/mol
InChI Key: ZLNUULMRMWEETC-QHPKCYJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-, also known as QM-2-3P, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.

Mechanism Of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. However, the exact biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is its potential as a novel anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- could include investigating its potential as a combination therapy with other anticancer agents, as well as studying its effects on cancer stem cells. Additionally, further research could investigate the potential of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in other scientific research applications, such as antiviral and anti-inflammatory activities.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxybenzylidene)-N-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)benzohydrazide. This intermediate is then reacted with 3-phenylquinazolin-4(3H)-one in the presence of acetic acid to form 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. In anticancer research, 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also shown promising results in antimicrobial and antifungal research, inhibiting the growth of various bacteria and fungi.

properties

CAS RN

169471-16-3

Product Name

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-

Molecular Formula

C26H19N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(E)-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H19N5O3S/c1-34-19-13-11-17(12-14-19)15-22-25(33)31(26(35)29-22)27-16-23-28-21-10-6-5-9-20(21)24(32)30(23)18-7-3-2-4-8-18/h2-16H,1H3,(H,29,35)/b22-15+,27-16+

InChI Key

ZLNUULMRMWEETC-QHPKCYJTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

synonyms

4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl-

Origin of Product

United States

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